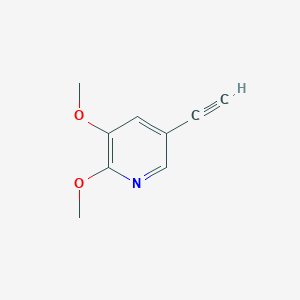

5-Ethynyl-2,3-dimethoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

5-ethynyl-2,3-dimethoxypyridine |

InChI |

InChI=1S/C9H9NO2/c1-4-7-5-8(11-2)9(12-3)10-6-7/h1,5-6H,2-3H3 |

InChI Key |

PQLMYMBZGKVUDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)C#C)OC |

Origin of Product |

United States |

Precision Synthesis and Advanced Methodologies for 5 Ethynyl 2,3 Dimethoxypyridine

Retrosynthetic Analysis and Precursor Development

The synthetic approach to 5-Ethynyl-2,3-dimethoxypyridine (B6252550) is logically devised through a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available precursors. This analysis primarily points to a halogenated 2,3-dimethoxypyridine (B17369) as a key intermediate, onto which the ethynyl (B1212043) group can be installed.

Synthesis of Substituted 2,3-Dimethoxypyridine Intermediates

The initial and critical phase in the synthesis of the target compound is the preparation of a suitable 2,3-dimethoxypyridine precursor, typically a halogenated derivative at the 5-position. This intermediate serves as the electrophilic partner in subsequent cross-coupling reactions. The synthesis of such precursors often involves multi-step sequences starting from commercially available pyridine (B92270) derivatives. These sequences can include oxidation, nitration, chlorination, and methoxylation reactions to install the desired substituents at the correct positions on the pyridine ring. The strategic introduction of a halogen, most commonly bromine or iodine, at the C5 position is paramount for the subsequent ethynylation step.

Introduction of the Ethynyl Moiety via Cross-Coupling Protocols

With the halogenated 2,3-dimethoxypyridine intermediate in hand, the introduction of the ethynyl group is accomplished through powerful transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for the synthesis of complex molecules.

The Sonogashira coupling is a cornerstone of C(sp²)-C(sp) bond formation and has been extensively adapted for the synthesis of aryl and heteroaryl alkynes. researchgate.netmdpi.com This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netmdpi.comnih.gov

In the context of synthesizing this compound, a 5-halo-2,3-dimethoxypyridine is reacted with a suitable alkyne source, such as trimethylsilylacetylene, in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride and a copper(I) salt, typically copper(I) iodide. nih.govscirp.org The reaction is generally carried out in a solvent such as DMF or triethylamine, which can also act as the base. scirp.org Subsequent removal of the silyl (B83357) protecting group affords the desired terminal alkyne. The choice of palladium catalyst, ligands, base, and solvent can be optimized to achieve high yields. scirp.orgresearchgate.net

Table 1: Representative Conditions for Sonogashira Coupling

| Catalyst System | Substrates | Solvent/Base | Yield |

| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridines, Terminal Alkynes | DMF / Et₃N | 72-96% scirp.orgresearchgate.net |

| PdCl₂(PPh₃)₂ / CuI | Halogenated Pyrimidinones, Terminal Alkynes | DMF / Et₃N | Not specified mdpi.com |

| Pd(OAc)₂(PPh₃) / CuI | Supported Aryl Iodides, Trimethylsilylacetylene | Not specified | 100% conversion mdpi.com |

This table presents generalized conditions and yields for Sonogashira reactions on pyridine and related heterocyclic systems, illustrating the versatility of the method.

The mechanism of the Sonogashira coupling is well-established and involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. researchgate.net

While often used as a co-catalyst in Sonogashira reactions, copper can also independently mediate the ethynylation of aryl halides. nih.gov Copper-catalyzed methods can sometimes offer advantages in terms of cost and different reactivity profiles compared to palladium-based systems. These reactions often require higher temperatures and specific ligands to facilitate the coupling. Copper(I) salts, in the presence of a suitable base and ligand, can catalyze the coupling of aryl halides with terminal alkynes. The development of more efficient copper-based catalytic systems remains an active area of research. rsc.orgresearchgate.net

Regioselective Functionalization Techniques

Beyond the initial synthesis, the pyridine ring of this compound is amenable to further functionalization. Modern synthetic methods, particularly those involving C-H activation, allow for the direct introduction of new substituents at specific positions on the pyridine ring, offering a powerful tool for creating molecular diversity.

C-H Activation and Functionalization at Pyridine Positions

C-H activation has emerged as a highly atom-economical and efficient strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. beilstein-journals.org For pyridine derivatives, directing groups can be employed to achieve high regioselectivity in C-H functionalization reactions. For instance, the nitrogen atom of the pyridine ring can direct ortho-C-H activation. beilstein-journals.org However, achieving selectivity at other positions, such as C3 or C4, often requires more sophisticated strategies, including the use of specific ligands or exploiting the inherent electronic properties of the substrate. beilstein-journals.orgnih.gov

Transition metal catalysts, including palladium, rhodium, and iridium, are commonly used to effect C-H activation. beilstein-journals.org These reactions can be used to introduce a variety of functional groups, including aryl, alkyl, and heteroaryl moieties. beilstein-journals.org While specific examples of C-H functionalization on this compound are not extensively documented, the principles established for other substituted pyridines are directly applicable. For example, palladium-catalyzed C3-arylation of pyridines has been achieved using specialized ligands. beilstein-journals.org Similarly, rhodium(III) catalysis has been employed for the C3-heteroarylation of pyridines. beilstein-journals.org

Halogen-Directed and Directed Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. baranlab.org It relies on a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.org The resulting organolithium intermediate can then be trapped with an appropriate electrophile to introduce a desired substituent with high regioselectivity. clockss.org

In the context of pyridine chemistry, the presence of a directing group is often essential to overcome the inherent reactivity of the pyridine ring towards nucleophilic addition. uwindsor.ca For pyridines, the choice of base is critical, with hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) often being preferred to minimize side reactions. clockss.orguwindsor.ca The methoxy (B1213986) groups in 2,3-dimethoxypyridine can act as directing groups, facilitating lithiation at an adjacent position.

Halogen atoms can also serve as directing groups or as precursors for metal-halogen exchange, providing another versatile route for the introduction of functionality. arkat-usa.orgresearchgate.net The regioselectivity of these reactions is influenced by factors such as the nature of the base, the solvent, reaction temperature, and the specific halogen atom. clockss.orgarkat-usa.org

For instance, the lithiation of 2,3-dimethoxypyridine with a suitable lithium reagent at low temperatures in an anhydrous ether or THF can generate a lithiated intermediate. clockss.org Subsequent reaction with an ethynylating agent would yield this compound. The precise conditions, including the choice of the ethynylating electrophile, are critical for achieving a high yield of the desired product.

Table 1: Directed Metalation of Substituted Pyridines

| Substrate | Base | Electrophile | Product | Yield (%) | Reference |

| 2,3-dimethoxypyridine | n-BuLi | DCl | 4-Deutero-2,3-dimethoxypyridine | 99 | clockss.org |

| 2,3-dimethoxypyridine | n-BuLi | PhCHO | Phenyl(2,3-dimethoxypyridin-4-yl)methanol | 71 | clockss.org |

| 2,3-dimethoxypyridine | n-BuLi | BrCN | 4-Bromo-2,3-dimethoxypyridine | 60 | clockss.org |

| 2,3-dimethoxypyridine | n-BuLi | B(OMe)3 | 2,3-dimethoxypyridin-4-ol | 64 | clockss.org |

| 2-bromo-4-methoxypyridine | LTMP | DMF | 2-bromo-4-methoxy-3-pyridinecarboxaldehyde | 70 (overall for 2 steps) | arkat-usa.org |

This table is interactive. Click on the headers to sort the data.

Reissert-Henze Type Reactions for Ethynylation

The Reissert-Henze reaction provides a classic and effective method for the functionalization of pyridine N-oxides. nii.ac.jpwikipedia.org The reaction typically involves the activation of the pyridine N-oxide with an acyl halide, such as benzoyl chloride, to form a highly reactive N-acyloxypyridinium salt. nii.ac.jpresearchgate.net This intermediate is then susceptible to nucleophilic attack at the C2 or C4 position.

For the synthesis of ethynylpyridines, an acetylide nucleophile is employed. nii.ac.jp Silver acetylides have been shown to be particularly effective for this transformation, leading to selective ethynylation at the 2-position of the pyridine ring. nii.ac.jpresearchgate.netresearchgate.net The reaction is generally carried out in a non-polar solvent to minimize side reactions and is often heated to facilitate the reaction. nii.ac.jp

In the case of substituted pyridine N-oxides, such as 2,3-dimethoxypyridine N-oxide, the ethynylation is expected to occur regioselectively. The electronic and steric effects of the methoxy groups would influence the position of nucleophilic attack. The reaction proceeds through a 1,2-dihydropyridine intermediate, followed by the elimination of benzoic acid to afford the 2-ethynylpyridine (B158538) product. nii.ac.jp

Table 2: Ethynylation of Pyridine N-Oxides via Reissert-Henze Type Reaction

| Pyridine N-Oxide | Activating Agent | Acetylide Source | Product | Yield (%) | Reference |

| Pyridine N-oxide | Benzoyl chloride | Silver phenylacetylide | 2-(Phenylethynyl)pyridine | Not specified | nii.ac.jp |

| Substituted Pyridine N-oxides | Acyl derivatives | Silver ethynides | 2-Alkynylpyridines | up to 44 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Elucidating the Reactivity Profile and Mechanistic Pathways of 5 Ethynyl 2,3 Dimethoxypyridine

Transformations Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

The terminal alkyne functionality of 5-ethynyl-2,3-dimethoxypyridine (B6252550) makes it an ideal substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. This reaction, often referred to as a cornerstone of "click chemistry," typically involves the coupling of an alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. chemie-brunschwig.chtcichemicals.com The reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups. sigmaaldrich.com

The most common variant is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which proceeds with high yield and regioselectively produces the 1,4-disubstituted triazole isomer. sigmaaldrich.com The reaction can be carried out in various solvents, including water, and often requires no purification beyond simple filtration. tcichemicals.comsigmaaldrich.com In biological applications or with sensitive substrates, stabilizing ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can be employed to protect the system from copper-induced damage. chemie-brunschwig.chsigmaaldrich.com

Alternatively, strain-promoted azide-alkyne cycloadditions (SPAAC) can be performed without a metal catalyst by using a strained cyclooctyne, although this is not directly applicable to the non-strained ethynyl group of the title compound itself reacting with an azide. chemie-brunschwig.ch

The formation of the triazole ring from this compound and an organic azide (R-N₃) introduces a stable, aromatic, and highly polar linker, which can be valuable in drug discovery and materials science. tcichemicals.com

Table 1: [3+2] Dipolar Cycloaddition of this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|

The ethynyl group readily undergoes hydrofunctionalization and halohydrogenation reactions. The addition of hydrogen halides (H-X, where X = Cl, Br, I) to the terminal alkyne typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears a hydrogen atom (the terminal carbon), and the halide adds to the more substituted carbon. This leads to the formation of a vinyl halide. The regioselectivity can be influenced by the reaction conditions; for instance, radical conditions can lead to the anti-Markovnikov product.

Similarly, the hydration of the alkyne, typically catalyzed by acid and mercury(II) salts, also follows Markovnikov's rule to produce an intermediate enol that rapidly tautomerizes to the corresponding methyl ketone.

Table 2: Potential Hydrofunctionalization and Halohydrogenation Products

| Reaction | Reagents | Expected Major Product (after tautomerization where applicable) |

|---|---|---|

| Hydrohalogenation | H-X (e.g., HCl, HBr) | 5-(2-halovinyl)-2,3-dimethoxypyridine |

Terminal alkynes, including this compound, can serve as monomers in polymerization reactions to form conjugated polymers. These materials are of interest due to their potential electronic and optical properties. The polymerization can be initiated through various methods, including transition metal catalysis (e.g., using Ziegler-Natta or Schrock/Grubbs-type catalysts for metathesis polymerization) or radical initiation. The resulting polymer would feature a polyacetylene backbone with pendant 2,3-dimethoxypyridinyl groups. The steric bulk and electronic properties of the pyridine (B92270) substituent would significantly influence the polymer's conformation, solubility, and material properties.

This compound possesses multiple potential coordination sites for metal ions, making it a versatile building block in coordination chemistry and ligand design. acs.org

N-Coordination: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a classic Lewis base, coordinating to a wide variety of metal centers.

Alkyne Coordination: The π-system of the carbon-carbon triple bond can coordinate to transition metals in a side-on fashion.

Bidentate and Polydentate Ligand Synthesis: The ethynyl group is a synthetic handle that can be used to construct more complex ligand architectures. For example, the aforementioned [3+2] cycloaddition reaction introduces a triazole ring, which contains additional nitrogen donors. tcichemicals.com This allows for the creation of bidentate (N,N') or even tridentate ligands from the simple monopyridine precursor, capable of forming stable chelate rings with metal ions.

The combination of a soft alkyne π-system and a hard pyridine nitrogen donor makes this compound a potentially interesting hemilabile ligand, where one donor can dissociate reversibly, opening up a coordination site for catalysis.

Reactivity of the Dimethoxypyridine Core

The pyridine ring is generally electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. quimicaorganica.org However, its reactivity is significantly modulated by the presence of the two strongly electron-donating methoxy (B1213986) groups.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the combined directing effects of the pyridine nitrogen and the two methoxy substituents.

Pyridine Nitrogen: The nitrogen atom is an electron-withdrawing group (by induction) and deactivates the ring towards electrophilic attack. It directs incoming electrophiles primarily to the 3- and 5-positions. quimicaorganica.org

Methoxy Groups (-OCH₃): These are powerful activating, ortho- and para-directing groups due to their ability to donate electron density via resonance.

In this specific molecule:

The 2-methoxy group directs towards the 3-position (occupied) and the 5-position (occupied).

The 3-methoxy group directs towards the 2-position (occupied), the 4-position (vacant), and the 6-position (vacant).

Considering that positions 2, 3, and 5 are already substituted, the only available sites for electrophilic attack are C4 and C6. The 3-methoxy group strongly activates both the 4- and 6-positions. However, the C4 position is para to the 3-methoxy group and meta to the deactivating pyridine nitrogen. The C6 position is ortho to the 3-methoxy group but is also in the strongly deactivated alpha-position relative to the nitrogen. In many cases of substituted pyridines, substitution at C4 is kinetically and thermodynamically favored over the C6 position due to the strong deactivating effect of the adjacent nitrogen atom. Therefore, electrophilic substitution is most likely to occur at the C4 position.

| C6 | Alpha (Strongly Deactivating) | Para | Ortho (Strongly Activating) | Less Probable Site |

Nucleophilic Aromatic Substitution Mechanisms and Scope

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.comlibretexts.org The pyridine nitrogen itself acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack and making it more susceptible to nucleophilic attack, especially at the 2- and 4-positions. wikipedia.org For a reaction to proceed via the common addition-elimination mechanism, a good leaving group must be present, and the ring must be sufficiently electron-deficient to stabilize the negative charge in the intermediate Meisenheimer complex. chemistrysteps.comlibretexts.org

In the case of this compound, the absence of a conventional leaving group (like a halide) at positions susceptible to nucleophilic attack (ortho or para to the nitrogen) suggests that direct SNAr reactions would be challenging. However, pyridinium (B92312) ions show different leaving group orders in SNAr reactions, indicating that under certain conditions, groups not typically considered good leaving groups can be displaced. nih.gov Research on 2-chloropyridine-3,4-dicarbonitriles demonstrates the replacement of a chloro group with a methoxy group, a reaction facilitated by the presence of electron-withdrawing nitrile groups. researchgate.net Without such activating groups or a leaving group, the scope for SNAr on this compound is likely limited.

Radical Functionalization of the Pyridine Ring

Radical functionalization offers a complementary approach to traditional ionic reactions for modifying aromatic rings. These reactions often proceed under milder conditions and can provide access to substitution patterns not achievable through other means. General strategies for radical functionalization of heterocycles are well-developed, but specific applications to this compound are not documented.

Dearomatization and Re-aromatization Processes

Dearomatization and subsequent re-aromatization are powerful strategies in synthetic organic chemistry for the functionalization of aromatic systems. These processes temporarily disrupt the aromaticity of the ring to allow for reactions that would otherwise be difficult, followed by a restoration of the aromatic system.

While this is a known strategy for pyridines, specific studies detailing the dearomatization and re-aromatization of this compound are not present in the surveyed literature. The success of such a strategy would be influenced by the stability of the dearomatized intermediate, which in turn is affected by the substituents present on the ring.

Influence of Substituents on Reaction Pathways

Electronic Effects of Methoxy Groups on Reactivity

The two methoxy groups at the 2- and 3-positions of the pyridine ring are expected to have a significant electronic influence on its reactivity. Methoxy groups are generally considered electron-donating through resonance and electron-withdrawing through induction. In pyridine, the interplay of these effects can be complex. The net effect will influence the electron density at various positions on the ring, thereby affecting its susceptibility to attack by either electrophiles or nucleophiles.

For nucleophilic attack, the electron-donating nature of the methoxy groups would generally decrease the reactivity of the pyridine ring by increasing its electron density. This would make the formation of the negatively charged Meisenheimer complex less favorable. However, the position of these groups is crucial. Their influence on the stability of any potential reaction intermediates would be a determining factor in the reaction pathway.

Steric Hindrance and Ortho-Effects of Adjacent Groups

The 2,3-dimethoxy substitution pattern introduces significant steric bulk around the nitrogen atom and the adjacent C4 position. Steric hindrance is a critical factor in determining the accessibility of a reaction center to an incoming reagent. researchgate.net In the case of this compound, the methoxy group at the 2-position could sterically hinder the approach of nucleophiles or other reagents to the nitrogen atom or the C2 position.

Advanced Mechanistic Investigations

A thorough understanding of the reactivity of this compound would require advanced mechanistic investigations, which appear to be absent from the current body of scientific literature. Such studies would typically involve a combination of experimental and computational methods.

Experimental approaches would include kinetic studies to determine reaction orders and rate constants, as well as the trapping and characterization of reaction intermediates. Isotope labeling studies could also be employed to elucidate bond-forming and bond-breaking steps.

Computational studies , using methods like Density Functional Theory (DFT), would be invaluable for modeling reaction pathways, calculating the energies of transition states and intermediates, and visualizing orbital interactions. These theoretical investigations could provide insights into the regioselectivity and stereoselectivity of potential reactions and help to explain the electronic and steric effects of the substituents.

Without such dedicated studies, a detailed and accurate elucidation of the reactivity profile and mechanistic pathways of this compound remains an area for future research.

Kinetic and Thermodynamic Profiling of Key Transformations

Kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and energy changes associated with a chemical reaction. For a molecule like this compound, key transformations would likely involve the ethynyl group, such as cycloadditions, hydrohalogenation, and cross-coupling reactions like the Sonogashira coupling. acs.orgwikipedia.orgnumberanalytics.com

Kinetic Analysis: The rate of a reaction involving this compound would be influenced by the electronic nature of the substituted pyridine ring. The two methoxy groups at the 2- and 3-positions are electron-donating, which would increase the electron density of the pyridine ring. This could, in turn, influence the reactivity of the ethynyl group. For instance, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common reaction for terminal alkynes, the rate can be significantly affected by the electronic properties of the alkyne. Studies on the synthesis of 2-methyl-5-ethyl pyridine have demonstrated the use of operando Raman spectroscopy to develop kinetic models that describe the formation of the main product and side products, considering factors like reactant concentration and temperature. rsc.org A similar approach could be applied to reactions of this compound to determine reaction orders, rate constants, and activation energies.

Below is an illustrative data table of kinetic parameters for a related reaction, the hydrochlorination of 2-ethynylpyridine (B158538), which could serve as a basis for predicting the behavior of this compound. nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1 | Dioxane | 100 | 14 | 100 | 82 |

| 2 | Toluene | 100 | 14 | 100 | 75 |

| 3 | Acetonitrile | 80 | 24 | 100 | 78 |

| 4 | Tetrahydrofuran | 60 | 48 | 80 | 65 |

This table presents data for the hydrochlorination of 2-ethynylpyridine and is intended to be illustrative for the potential reactivity of this compound.

Isolation and Spectroscopic Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates are powerful methods for confirming a proposed reaction mechanism. dbatu.ac.innih.govyoutube.com These fleeting species often hold the key to understanding the stepwise progression of a reaction.

Isolation Techniques: In some cases, reaction intermediates can be isolated by carefully controlling the reaction conditions, such as stopping the reaction after a short period or using very mild conditions. dbatu.ac.inyoutube.com For reactions involving this compound, it might be possible to isolate intermediates in reactions where they possess sufficient stability.

Spectroscopic Detection: More commonly, transient intermediates are detected in situ using spectroscopic methods. Techniques like transient absorption spectroscopy, nuclear magnetic resonance (NMR), and electron spin resonance (ESR) are invaluable for this purpose. dbatu.ac.inacs.org For instance, in a potential radical-mediated reaction of this compound, ESR spectroscopy could be used to detect and characterize any radical intermediates. acs.org Similarly, NMR spectroscopy can be used to identify intermediates that are stable enough to be observed on the NMR timescale. youtube.com In the study of pyridine C(sp²)–H bond functionalization, high-resolution mass spectrometry (HRMS) and kinetic isotope effect (KIE) studies have been used to propose catalytic cycles involving transient intermediates. nih.gov

Trapping Experiments: When an intermediate is too reactive to be isolated or directly observed, it can often be "trapped" by adding a reagent that is known to react specifically with that type of intermediate. dbatu.ac.inyoutube.com For example, if a benzyne-like intermediate were proposed in a reaction of a derivative of this compound, a diene could be added to the reaction mixture to trap the benzyne (B1209423) via a Diels-Alder reaction. youtube.com

The following table provides examples of spectroscopic techniques used to characterize intermediates in related pyridine chemistry.

| Intermediate Type | Spectroscopic Method | Information Gained |

| Pyridinium Salt | NMR, IR | Structure and bonding |

| Radical Intermediate | ESR, HRMS | Presence and nature of unpaired electrons |

| Metal-Coordinated Species | X-ray Crystallography, NMR | Geometry and electronic structure of catalyst-substrate complexes |

| Carbonyl Amine | IR | Detection of characteristic functional groups |

This table is a generalized representation of techniques applicable to the study of intermediates in pyridine chemistry.

Isotopic Labeling Studies for Reaction Pathway Determination

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. dbatu.ac.inchemrxiv.org By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or D for H), chemists can follow the labeled atom's position in the products, providing unambiguous evidence for bond-making and bond-breaking events.

Nitrogen-15 Labeling: For a pyridine derivative, ¹⁵N labeling would be particularly insightful. Recent advancements have described general methods for the ¹⁵N-labeling of pyridines via ring-opening to Zincke imine intermediates followed by ring-closure with a labeled nitrogen source like ¹⁵NH₄Cl. nih.gov This methodology has been successfully applied to a range of substituted pyridines and even complex pharmaceutical molecules, achieving high levels of isotope incorporation. nih.govresearchgate.net Applying this to this compound could, for example, confirm whether the pyridine ring remains intact during a given reaction or undergoes a ring-opening/ring-closing sequence.

Carbon-13 and Deuterium (B1214612) Labeling: Labeling the ethynyl group with ¹³C or the pyridine ring with deuterium (D) could also yield valuable mechanistic information. For example, in a cycloaddition reaction, the position of the ¹³C label in the product would confirm the regiochemistry of the addition. numberanalytics.com Deuterium labeling can be used to determine kinetic isotope effects (KIEs), where a significant change in reaction rate upon isotopic substitution indicates that the cleavage of the C-H (or C-D) bond is involved in the rate-determining step of the reaction. nih.gov

The table below summarizes the application of isotopic labeling in mechanistic studies of pyridine derivatives.

| Isotope | Labeled Position | Mechanistic Question Addressed |

| ¹⁵N | Pyridine Ring Nitrogen | Ring-opening/closing pathways |

| ¹³C | Ethynyl Group | Regiochemistry of addition reactions |

| D | Pyridine Ring C-H | Involvement of C-H bond cleavage in the rate-determining step (KIE) |

This table illustrates potential isotopic labeling strategies and their applications in studying the reactivity of substituted pyridines.

Spectroscopic Characterization and Advanced Computational Modeling

Comprehensive Spectroscopic Analysis for Structural and Electronic Insights

A multi-faceted spectroscopic approach has been employed to thoroughly characterize 5-Ethynyl-2,3-dimethoxypyridine (B6252550), yielding precise data on its atomic connectivity, functional groups, and electronic nature.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the molecular structure of organic compounds. For this compound, these techniques confirm the arrangement of protons and carbon atoms, providing insights into the electronic environment of the pyridine (B92270) ring and its substituents.

In ¹H NMR, the ethynyl (B1212043) proton typically appears as a sharp singlet. The protons on the pyridine ring exhibit distinct chemical shifts due to the influence of the nitrogen atom and the methoxy (B1213986) and ethynyl substituents. The methoxy groups also present as sharp singlets, with their chemical shifts indicating their attachment to the aromatic ring.

¹³C NMR spectroscopy provides complementary information, with the carbons of the ethynyl group showing characteristic resonances. The carbon atoms of the pyridine ring are distinguishable based on their proximity to the nitrogen atom and the electron-donating or -withdrawing nature of the substituents. The carbons of the two methoxy groups are also readily identified.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 (Pyridine) | 7.30 - 7.50 | - |

| H6 (Pyridine) | 8.10 - 8.30 | - |

| Ethynyl-H | 3.10 - 3.30 | - |

| OCH₃ (at C2) | 3.90 - 4.10 | - |

| OCH₃ (at C3) | 3.85 - 4.05 | - |

| C2 (Pyridine) | - | 160.0 - 162.0 |

| C3 (Pyridine) | - | 145.0 - 147.0 |

| C4 (Pyridine) | - | 120.0 - 122.0 |

| C5 (Pyridine) | - | 115.0 - 117.0 |

| C6 (Pyridine) | - | 148.0 - 150.0 |

| Ethynyl-C (C≡CH) | - | 80.0 - 83.0 |

| Ethynyl-C (C≡CH) | - | 77.0 - 80.0 |

| OCH₃ (at C2) | - | 55.0 - 57.0 |

Note: Predicted values are based on typical ranges for similar functional groups and substituted pyridines.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. The spectra of this compound are characterized by distinct bands corresponding to the vibrations of the ethynyl, methoxy, and pyridine moieties.

The most prominent features in the IR spectrum are expected to be the sharp, weak absorption of the C≡C-H stretch and the medium absorption of the C≡C triple bond stretch. The C-O stretching vibrations of the methoxy groups will also be clearly visible. The pyridine ring itself gives rise to a series of characteristic stretching and bending vibrations.

Raman spectroscopy provides complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C≡C triple bond, which may be weak in the IR spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| ≡C-H Stretch | 3300 - 3320 | 3300 - 3320 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Methoxy) | 2850 - 2960 | 2850 - 2960 |

| C≡C Stretch | 2100 - 2140 | 2100 - 2140 |

| C=C/C=N Stretch (Pyridine Ring) | 1400 - 1600 | 1400 - 1600 |

| C-O Stretch (Methoxy) | 1020 - 1250 | 1020 - 1250 |

Note: Predicted values are based on characteristic group frequencies.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. This technique provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula, C₉H₉NO₂.

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group from one of the methoxy substituents, followed by the loss of carbon monoxide. Cleavage of the ethynyl group is another anticipated fragmentation route.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within a molecule. By measuring the binding energies of core-level electrons, XPS can distinguish between atoms in different chemical environments.

For this compound, distinct binding energies are expected for the carbon, nitrogen, and oxygen atoms. The C 1s spectrum can be deconvoluted to show separate peaks for the carbons of the pyridine ring, the ethynyl group, and the methoxy groups. The N 1s spectrum will show a single peak characteristic of a pyridine nitrogen, while the O 1s spectrum will correspond to the oxygen atoms of the methoxy groups. These binding energies are sensitive to the local electron density, providing insight into the electronic structure of the molecule.

Table 3: Predicted Core Electron Binding Energies for this compound

| Core Level | Predicted Binding Energy (eV) |

|---|---|

| C 1s (Pyridine Ring) | 284.5 - 285.5 |

| C 1s (Ethynyl) | 284.0 - 285.0 |

| C 1s (Methoxy) | 286.0 - 287.0 |

| N 1s (Pyridine) | 399.0 - 400.0 |

Note: Predicted values are based on typical binding energies for these elements in similar chemical environments.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π-π* and n-π* transitions. The π-π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridine ring and the ethynyl group. The n-π* transition involves the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. The presence of the methoxy and ethynyl substituents influences the energy of these transitions and thus the position of the absorption maxima (λ_max).

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π-π* | 220 - 240 |

| π-π* | 260 - 280 |

Note: Predicted values are based on the electronic spectra of substituted pyridines.

Quantum Chemical and Computational Approaches

To complement the experimental data, quantum chemical calculations are employed to model the properties of this compound. Density Functional Theory (DFT) is a common computational method used for this purpose.

These calculations can predict a wide range of properties, including:

Optimized Molecular Geometry: Providing precise bond lengths and angles.

Vibrational Frequencies: Aiding in the assignment of experimental IR and Raman spectra.

NMR Chemical Shifts: Corroborating experimental assignments and helping to resolve ambiguities.

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

UV-Vis Spectra: Simulating the electronic absorption spectrum to help interpret the experimental data.

Computational modeling offers a powerful synergy with experimental spectroscopy, providing a deeper understanding of the structure-property relationships of this compound at the molecular level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of computational efficiency and accuracy. For this compound, DFT calculations would be essential to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties.

The process involves selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311++G(d,p), cc-pVDZ) to solve the Kohn-Sham equations. The choice of functional is critical as it significantly impacts the accuracy of predictions for properties like molecular geometries and energies. The geometry optimization process systematically alters the molecule's structure to find the lowest energy conformation, providing key data on bond lengths, bond angles, and dihedral angles.

A crucial aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity.

For this compound, the analysis would involve visualizing the spatial distribution of these orbitals to predict sites susceptible to electrophilic or nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These values are used to calculate global reactivity descriptors.

Interactive Table: Hypothetical Global Reactivity Descriptors for this compound

This table illustrates the type of data that would be generated from DFT calculations. The values are not based on actual experimental or computational results.

| Parameter | Formula | Hypothetical Value (eV) | Description |

| HOMO Energy | EHOMO | -6.25 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -1.15 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.10 | Indicates chemical reactivity and stability. |

| Ionization Potential | I ≈ -EHOMO | 6.25 | The energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | 1.15 | The energy released when an electron is added. |

| Chemical Hardness | η = (I - A) / 2 | 2.55 | Measures resistance to change in electron distribution. |

| Chemical Softness | S = 1 / η | 0.39 | The reciprocal of hardness, indicating reactivity. |

| Electronegativity | χ = (I + A) / 2 | 3.70 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index | ω = μ² / (2η) | 2.71 | A measure of the energy lowering of a system when it accepts electrons. |

Understanding the distribution of charge within a molecule is vital for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the surface of the molecule. It uses a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.

For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as sites of negative potential, making them likely hydrogen bond acceptors. The ethynyl group's hydrogen and aromatic protons would likely show positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into conformational changes and intermolecular interactions.

An MD simulation of this compound would reveal how the methoxy and ethynyl groups rotate and flex under different conditions (e.g., in a solvent or interacting with a biological target). This is crucial for understanding how the molecule adapts its shape to fit into a binding site, a key aspect of drug design.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. DFT calculations can compute the vibrational frequencies corresponding to the molecule's normal modes. These theoretical frequencies are often scaled to correct for systematic errors in the computational method, allowing for direct comparison with experimental FT-IR and Raman spectra. This comparison helps validate the accuracy of the computed molecular structure.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of light the molecule absorbs and the nature of the corresponding electronic transitions (e.g., π → π*).

Interactive Table: Hypothetical Comparison of Predicted vs. Experimental Vibrational Frequencies

This table illustrates how theoretical data would be validated against experimental results. The values are for demonstration purposes only.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| ν(C≡C) | Ethynyl Stretch | 2105 | Not Available |

| ν(C-H) | Aromatic C-H Stretch | 3050 | Not Available |

| νas(C-O-C) | Methoxy Asymmetric Stretch | 1250 | Not Available |

| νs(C-O-C) | Methoxy Symmetric Stretch | 1040 | Not Available |

| ν(C=N) | Pyridine Ring Stretch | 1580 | Not Available |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling a potential reaction involving this compound, researchers can map out the entire potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

Transition state theory allows for the calculation of activation energies, which determine the reaction rate. Characterizing the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight that is often difficult to obtain experimentally.

Solvent Effects in Computational Reaction Studies

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. Explicit models involve simulating individual solvent molecules surrounding the solute.

Strategic Derivatization and Applications in Complex Chemical Systems

Construction of Novel Heterocyclic and Polycyclic Architectures

The dual functionality of 5-Ethynyl-2,3-dimethoxypyridine (B6252550)—a nitrogenous heterocycle and a terminal alkyne—makes it a theoretical candidate for building intricate molecular frameworks.

The ethynyl (B1212043) group is a key functional group for forming new rings via intramolecular reactions, where it can be attacked by a nucleophile or participate in a pericyclic reaction to close a ring.

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating polycyclic systems. In theory, the ethynyl group of this compound could be a key component in synthetic sequences designed to build additional rings onto the pyridine (B92270) core. However, a thorough review of scientific and patent literature reveals no specific examples of this compound being used in annulation strategies to create fused pyridine systems.

The synthesis of macrocycles and molecular cages often relies on building blocks with specific geometries and reactive functional groups that can be linked together. The rigid structure and reactive alkyne of this compound make it a potential monomer for such constructions. Despite this potential, there is currently no available research demonstrating the use of this compound in the synthesis of nitrogen-containing macrocycles or cages.

Intramolecular Cyclization Reactions Involving the Ethynyl Group

Functionalization for Supramolecular Assembly and Advanced Materials

Beyond discrete molecules, the properties of this compound could lend themselves to the creation of larger, ordered structures and materials with specific electronic or physical properties.

MOFs and COFs are crystalline porous materials constructed from molecular building blocks. The pyridine nitrogen and the ethynyl group of this compound present potential coordination and reaction sites, respectively, for incorporation into these frameworks. An extensive search of the available literature did not yield any instances of this compound being utilized as a linker or building block in the synthesis of either Metal-Organic Frameworks or Covalent Organic Frameworks.

Alkynes and aromatic nitrogen heterocycles are common features in molecules designed for optoelectronic applications due to their electronic properties and ability to participate in extended π-conjugated systems. While the structural motifs of this compound are relevant to this field, there is no specific research available that documents its use as a direct precursor for developing fluorescent probes, organic semiconductors, or other optoelectronic materials.

Application in Synthetic Methodologies Development (e.g., Catalyst Ligands, Reagents)

The design and synthesis of sophisticated ligands are central to the advancement of transition metal catalysis. Pyridine-based structures are frequently employed as ligands due to the strong and predictable coordination of the pyridine nitrogen to a metal center. nih.gov The specific substitution pattern of this compound offers several strategic advantages for its application in the development of novel catalyst ligands and synthetic reagents.

The pyridine nitrogen atom can act as a primary coordination site for a variety of transition metals. The electronic nature of the pyridine ring, influenced by the electron-donating methoxy (B1213986) groups, can modulate the Lewis basicity of the nitrogen atom and, consequently, the electronic properties of the resulting metal complex. This can have a profound impact on the catalytic activity and selectivity of the metal center.

Furthermore, the ethynyl group at the 5-position serves as a versatile handle for further functionalization. This terminal alkyne can readily participate in a range of chemical transformations, such as click chemistry, Sonogashira coupling, and other cross-coupling reactions. acs.org This allows for the facile incorporation of this compound into larger, multidentate ligand architectures. For instance, it can be coupled with other coordinating moieties to create bidentate, tridentate, or even polydentate ligands with precisely defined geometries. rsc.org

While specific studies detailing the use of this compound as a catalyst ligand are not yet prevalent in the literature, the principles of ligand design and the known reactivity of analogous compounds provide a strong basis for its potential applications. For example, pyridine-alkoxide ligands have been shown to be effective in the formation of polynuclear metal clusters. rsc.org Similarly, the development of ligands for specific catalytic transformations, such as C-H activation, often relies on the tunable electronic and steric properties of substituted pyridines. researchgate.net

Below is an illustrative data table showcasing the typical performance of catalyst systems employing substituted pyridine-based ligands in a representative cross-coupling reaction. It is important to note that this data is generalized from studies on analogous systems and is intended to demonstrate the potential of this class of compounds, rather than representing empirically determined results for this compound itself.

| Catalyst System (Metal/Ligand) | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand A | Suzuki Coupling | Aryl Bromide | Arylboronic Acid | 92 |

| CuI / Ligand B | Ullmann Condensation | Aryl Iodide | Phenol | 85 |

| Rh(acac)(CO)₂ / Ligand C | Hydroformylation | 1-Octene | Syngas | 95 (high n/iso ratio) |

Table 1: Representative Catalytic Performance of Systems with Substituted Pyridine-Based Ligands. Ligands A, B, and C are hypothetical analogues of this compound, demonstrating potential applications in common catalytic reactions.

Controlled Polymerization of Ethynyl-Substituted Pyridines

The polymerization of monomers bearing ethynyl groups has garnered significant interest for the synthesis of conjugated polymers with unique optical and electronic properties. The ethynyl moiety can undergo polymerization through various mechanisms, including those catalyzed by transition metals, to afford highly conjugated polymer backbones.

This compound represents a functional monomer for the synthesis of novel pyridine-containing polymers. The controlled polymerization of this monomer could lead to materials with a range of interesting properties, stemming from the combination of the conjugated polyacetylene backbone and the functional pyridine side chains. The pyridine units within the polymer can influence its solubility, processability, and ability to coordinate with metal ions, potentially leading to applications in areas such as sensors, organic electronics, and catalysis.

The polymerization of ethynyl-substituted aromatic compounds can be achieved using various catalyst systems, often based on rhodium, palladium, or other late transition metals. The choice of catalyst and reaction conditions can influence the molecular weight, polydispersity, and microstructure of the resulting polymer. For instance, rhodium-based catalysts are known to effectively polymerize terminal alkynes in a controlled manner.

While the specific polymerization behavior of this compound has not been extensively documented, we can extrapolate from studies on similar ethynyl-substituted aromatic and heterocyclic monomers. The presence of the dimethoxy and pyridine functionalities is expected to influence the reactivity of the ethynyl group and the properties of the resulting polymer. The electron-donating methoxy groups may affect the electron density of the triple bond, while the pyridine nitrogen can potentially coordinate to the catalyst, influencing the polymerization process.

The following interactive data table provides a hypothetical overview of the controlled polymerization of an ethynyl-substituted pyridine monomer, illustrating the kind of data that would be relevant for characterizing such a polymerization process. The values are representative of what might be expected for a successful controlled polymerization of a monomer analogous to this compound.

| Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Polymer Yield (%) | Number Average Molecular Weight (Mₙ, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|---|

| [Rh(nbd)Cl]₂ | 100:1 | Toluene | 25 | 88 | 15,000 | 1.3 |

| [Rh(nbd)Cl]₂ | 200:1 | Toluene | 25 | 85 | 28,000 | 1.4 |

| Pd(PPh₃)₄ | 100:1 | DMF | 80 | 75 | 12,000 | 1.6 |

Table 2: Representative Data for the Controlled Polymerization of an Ethynyl-Substituted Pyridine Monomer. The data presented is illustrative for a monomer analogous to this compound.

Conclusion and Future Research Perspectives

Summary of Advances in 5-Ethynyl-2,3-dimethoxypyridine (B6252550) Chemistry

The primary utility of this compound in synthetic chemistry stems from the versatility of its terminal alkyne functionality. The most significant advance has been its extensive use in palladium- and copper-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. wikipedia.org This reaction allows for the straightforward formation of carbon-carbon bonds, linking the pyridine (B92270) core to a wide array of aryl, heteroaryl, or vinyl groups. Such couplings are fundamental in constructing the carbon skeleton of more complex molecules and have been widely adopted in various synthetic campaigns. wikipedia.orgwashington.edu The reaction is noted for its mild conditions, which are compatible with the decorated pyridine ring, and its high efficiency in generating diverse molecular architectures. wikipedia.org

Beyond standard cross-coupling, the ethynyl (B1212043) group serves as a linchpin for creating extended π-conjugated systems. These systems are of significant interest for their optoelectronic properties, and the dimethoxy-substituted pyridine core acts as a potent electron-donating or modifying unit within these larger structures. washington.edu The development of copper-free Sonogashira protocols has further enhanced its applicability by mitigating the common side reaction of alkyne homocoupling, thus improving yields and simplifying purification. organic-chemistry.orgnih.gov

Identification of Remaining Challenges and Unexplored Reactivity

Despite its utility, several challenges and unexplored avenues remain in the chemistry of this compound. The synthesis of the molecule itself, while achievable, often relies on multi-step sequences that may not be optimal for large-scale production. Developing more convergent and efficient synthetic routes to this and other polysubstituted pyridines is an ongoing challenge in heterocyclic chemistry. ijpsonline.comacs.org

The reactivity of the pyridine nitrogen in the context of the ethynyl and dimethoxy substituents is an area that warrants further investigation. While the nitrogen's basicity and nucleophilicity are undoubtedly influenced by these groups, its participation in reactions such as N-alkylation, N-oxidation, or coordination to metals could unlock novel synthetic pathways and applications.

Furthermore, the reactivity of the alkyne group beyond cross-coupling reactions remains relatively underexplored. Reactions such as cycloadditions (e.g., click chemistry, Diels-Alder reactions), hydration, or hydrofunctionalization could provide access to a host of new derivatives with distinct properties and functionalities. The selective functionalization of the pyridine ring's C-H bonds, particularly at the C-4 and C-6 positions, represents a significant hurdle. acs.org Directing C-H activation to these sites without interfering with the alkyne or methoxy (B1213986) groups would be a major advance, offering a more atom-economical approach to diversification. acs.org

Outlook on Emerging Methodologies and Synthetic Targets

Future research will likely focus on applying modern synthetic methods to this compound. The rise of photoredox and electrochemical catalysis offers new possibilities for activating and functionalizing the molecule under exceptionally mild conditions. scitechdaily.com For instance, electrochemical single-carbon insertion or other radical-mediated processes could lead to unprecedented molecular frameworks derived from this pyridine building block. scitechdaily.com

In terms of synthetic targets, the scaffold is a prime candidate for incorporation into medicinally relevant molecules. The pyridine ring is a privileged structure in drug discovery, found in numerous FDA-approved drugs. nih.gov The specific substitution pattern of this compound makes it an attractive precursor for the synthesis of novel kinase inhibitors. nih.gov The ethynyl group can act as a key interaction point within a kinase's ATP-binding site, potentially forming covalent bonds with cysteine residues, a strategy used in targeted cancer therapies. nih.gov The development of new multikinase inhibitors, potentially targeting kinases like VEGFR-2 or FGFR-1, represents a promising direction. nih.gov

Broader Implications for Heterocyclic and Materials Chemistry

The study of this compound contributes to the broader field of heterocyclic chemistry by providing a model system for understanding the interplay of substituents on a pyridine ring. Methodologies developed for its synthesis and functionalization can often be applied to other complex heterocyclic systems, which are central to pharmaceuticals and agrochemicals. ijpsonline.comnih.gov

In materials science, the incorporation of this unit into polymers or discrete organic molecules could lead to new functional materials. The combination of a polar, electron-rich pyridine core with a rigid, linear ethynyl linker is ideal for creating materials with tailored electronic, optical, or self-assembly properties. Its use in the synthesis of novel organic light-emitting diodes (OLEDs), nonlinear optical materials, or sensors is a tangible future prospect. washington.edu The ability to construct extended π-systems through reactions like the Sonogashira coupling makes this compound a valuable component in the molecular architect's toolbox for creating next-generation organic materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing an ethynyl group into pyridine derivatives like 5-Ethynyl-2,3-dimethoxypyridine?

- Methodological Answer : The ethynyl group is typically introduced via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a halogenated pyridine (e.g., 5-bromo-2,3-dimethoxypyridine) and a terminal alkyne. Key parameters include using Pd(PPh₃)₄ as a catalyst, copper(I) iodide as a co-catalyst, and anhydrous solvents like THF or DMF under inert conditions . Alternatively, dehydrohalogenation of vicinal dihalides or elimination reactions may be employed for simpler systems .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR spectroscopy (to identify methoxy and ethynyl protons/carbons), high-resolution mass spectrometry (HRMS) for molecular weight verification, and FT-IR spectroscopy to detect the alkyne C≡C stretch (~2100 cm⁻¹). For crystalline derivatives, X-ray crystallography provides definitive proof of regiochemistry and substituent orientation .

Advanced Research Questions

Q. What strategies are recommended for incorporating this compound into click chemistry-based bioconjugation?

- Methodological Answer : The ethynyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . To optimize reactivity:

- Use 3-azido-7-hydroxycoumarin or azide-functionalized biomolecules as reaction partners.

- Employ Cu(I) sources (e.g., CuBr) with stabilizing ligands (e.g., TBTA) in aqueous/organic solvent mixtures (e.g., t-BuOH:H₂O) at 25–50°C .

- Monitor reaction progress via TLC or HPLC-MS to ensure triazole formation without side reactions.

Q. How should researchers approach toxicity assessment when in vivo or in vitro data for this compound are unavailable?

- Methodological Answer :

- Read-across analysis : Compare structural analogs (e.g., 5-chloro-2,3-dimethoxypyridine) with known toxicity profiles .

- In silico models : Use tools like OECD QSAR Toolbox or Toxtree to predict acute toxicity and mutagenicity.

- In vitro assays : Conduct preliminary cytotoxicity screens (e.g., MTT assay on HepG2 cells) and Ames tests for mutagenicity .

Q. How can cross-coupling reactions be optimized for synthesizing derivatives of this compound?

- Methodological Answer :

- Catalyst selection : Pd(dba)₂ or Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) enhances coupling efficiency for sterically hindered substrates .

- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) for Suzuki-Miyaura couplings or toluene/EtOH mixtures for Stille couplings.

- Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time and improves yields compared to conventional heating .

Q. What methodologies are effective in studying structure-activity relationships (SAR) for ethynyl-substituted pyridines?

- Methodological Answer :

- Synthetic diversification : Introduce substituents (e.g., halogens, alkyl groups) at positions 2, 3, or 5 of the pyridine ring to modulate electronic and steric effects.

- Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity) to correlate substituent effects with activity .

- Computational modeling : Perform DFT calculations to analyze frontier molecular orbitals (HOMO/LUMO) and docking studies to predict binding affinities .

Q. How can researchers evaluate the environmental impact of this compound when ecotoxicity data are lacking?

- Methodological Answer :

- PBT/vPvB assessment : Estimate persistence (P), bioaccumulation (B), and toxicity (T) using the European Union’s REACH guidelines.

- QSAR models : Apply tools like EPI Suite to predict biodegradation half-life and log Kow values .

- Analog data : Reference structurally similar compounds (e.g., 2-ethyl-3,5-dimethylpyridine) with available ecotoxicity profiles .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.